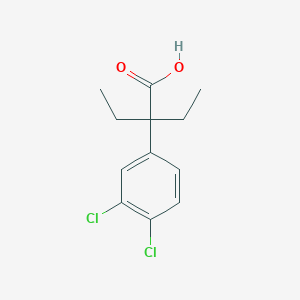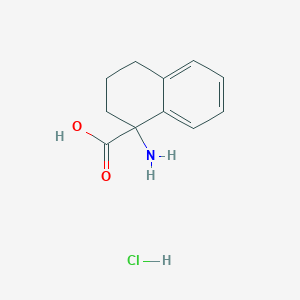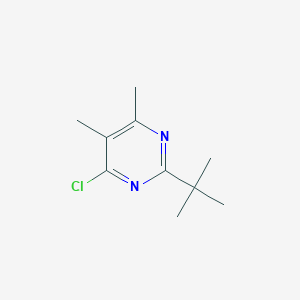![molecular formula C10H11ClF3NO2 B1522857 2-氨基-2-[3-(三氟甲基)苯基]丙酸盐酸盐 CAS No. 1251925-11-7](/img/structure/B1522857.png)
2-氨基-2-[3-(三氟甲基)苯基]丙酸盐酸盐
描述
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
该化合物中的三氟甲基可以增强潜在药物的药代动力学性质。 它可以通过降低pK_a来提高药物效力,这对更好地与生物靶标相互作用至关重要 。这种修饰可以导致开发出更有效的逆转录酶抑制剂,逆转录酶是抗病毒治疗中的关键靶标。
肽合成
这种氨基酸衍生物可以用作肽合成的构建块。 其独特的结构允许将三氟甲基引入肽中,这可以显著改变其性质,例如稳定性和生物活性 .
作用机制
Target of Action
It is known to be a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to other phenylalanine derivatives.
Mode of Action
As a phenylalanine derivative , it may interact with the same receptors or enzymes as phenylalanine, potentially influencing protein synthesis or other biochemical processes.
Biochemical Pathways
Phenylalanine derivatives are known to play roles in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
It is known to be a solid at room temperature and is stable under normal temperatures and pressures .
Result of Action
As a phenylalanine derivative , it may have similar effects to other compounds in this class, which can include influencing protein synthesis and other cellular processes.
Action Environment
It is known to be stable under normal temperatures and pressures .
生化分析
Biochemical Properties
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid derivatives, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the secretion of anabolic hormones and supply of fuel during exercise . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells.
Molecular Mechanism
At the molecular level, 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function. The compound’s interaction with amino acid derivatives is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects such as enhancing physical and mental performance . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is critical for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can affect its activity and function, making it an important aspect of its biochemical analysis.
属性
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFPOVOYVAUGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)

![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)


![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)

![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)

